(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one
Description
Properties
IUPAC Name |
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-9-5-6-13(18(17)25-2)12-14-10-11-22-16-8-4-3-7-15(16)20(23)21-19(14)22/h3-9,12H,10-11H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYMBJLWYXNNE-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable pyrroloquinazoline precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinazoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Anticancer Properties
Research indicates that quinazolinone derivatives, including (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one, exhibit promising anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain quinazolinone derivatives can target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research shows that derivatives of pyrroloquinazoline can significantly reduce inflammation markers in vivo models. This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . The anti-inflammatory potential makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives against various bacterial strains. The compound has shown moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents . The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Enzyme Inhibition
Many studies focus on the compound's ability to inhibit key enzymes involved in disease processes. For example:
- MAO Inhibition : Certain derivatives have been found to inhibit monoamine oxidase (MAO) enzymes, which are critical in the treatment of depression and anxiety disorders .
- Kinase Inhibition : The compound may also act as an inhibitor of specific kinases involved in cancer signaling pathways.
Interaction with Receptors
The interaction with various receptors has also been documented:
- Histamine Receptors : Some studies suggest that quinazolinone derivatives can act as inverse agonists at histamine H3 receptors, potentially providing therapeutic benefits in neurological disorders .
Synthesis and Structural Modifications
The synthesis of (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Various synthetic routes have been explored to optimize yield and purity while enabling the introduction of different functional groups that can modulate activity .
Case Studies and Research Findings
Several case studies illustrate the compound's applications:
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues in the Pyrrolo[1,2-a]quinazolinone Family
The compound shares structural homology with other pyrrolo[1,2-a]quinazolinones, such as (E)-3-((Diethylamino)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (Compound 6). Key differences include:
- Substituent Groups: The target compound features a 2,3-dimethoxyphenyl group, while Compound 6 has a diethylamino-methylene moiety. The electron-donating methoxy groups in the former may enhance solubility in polar solvents compared to the basic diethylamino group in the latter .
- Stereochemistry : The Z-configuration in the target compound contrasts with the E-configuration in Compound 6, which could influence molecular packing and intermolecular interactions.
Physicochemical Properties
| Property | Target Compound | Compound 6 |
|---|---|---|
| Purity | Not reported | 96.0% (HPLC) |
| Thermal Stability | Not reported | Decomposes at 230°C |
| Solubility | Likely moderate (methoxy groups) | Poor (amorphous solid) |
Spectroscopic Data
- Compound 6: ¹H NMR: Distinct signals for diethylamino protons (δ 1.2–3.4 ppm) and quinazolinone aromatic protons (δ 6.8–8.1 ppm). ¹³C NMR: A broad peak at δ 46.8 ppm attributed to the diethylamino carbon, confirmed via DEPT experiments .
- Target Compound : Expected ¹H NMR signals for methoxy groups (δ ~3.8 ppm) and aromatic protons from the 2,3-dimethoxyphenyl substituent (δ 6.5–7.5 ppm).
Biological Activity
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one is a compound belonging to the pyrroloquinazoline class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antifungal effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]quinazolin backbone with a dimethoxyphenyl substituent. This structural configuration is believed to play a crucial role in its biological efficacy.
1. Anticancer Activity
Pyrroloquinazolines have been identified as promising candidates in cancer therapy. A notable study demonstrated that derivatives of this scaffold exhibited significant inhibitory effects on various cancer cell lines. For instance:
- Compound LBL1 , a pyrroloquinazoline derivative, showed a GI50 (growth inhibition at 50%) of approximately 0.44 μM against MDA-MB-468 cells and 1.60 μM against MDA-MB-231 cells .
- The mechanism involves targeting nuclear lamins, which are essential for maintaining nuclear structure and function .
2. Antifungal Activity
Recent studies have explored the antifungal potential of pyrrolo[1,2-a]quinazoline derivatives against Candida albicans. The compounds were evaluated for their ability to inhibit drug efflux pumps:
- In a screening of twenty-nine derivatives, several compounds demonstrated dual inhibition of CaCdr1p and CaMdr1p transporters. Notably, compounds 1d and 1f exhibited strong synergistic effects when combined with fluconazole, significantly reducing its MIC80 values .
- The fractional inhibitory concentration index (FICI) values indicated synergistic interactions (FICI < 0.5), highlighting the potential for these compounds to enhance the efficacy of existing antifungal treatments .
The biological activities of (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Targets : Some derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
- Modulation of Efflux Pumps : The ability to inhibit efflux pumps in pathogenic fungi suggests that these compounds can alter drug resistance profiles in clinical isolates .
Case Study 1: Anticancer Efficacy
A series of N-acylated monoaminopyrroloquinazolines were synthesized and tested for anticancer properties. One compound displayed GI50 values between 88–200 nM across various cancer cell lines . This highlights the potential for targeted therapy using derivatives of the pyrroloquinazoline scaffold.
Case Study 2: Synergistic Antifungal Effects
In experiments involving C. albicans strains overexpressing efflux pumps, compounds 1d and 1f were shown to significantly enhance the susceptibility of resistant strains to fluconazole. These findings suggest that structural modifications in pyrrolo[1,2-a]quinazoline derivatives can lead to improved therapeutic outcomes in antifungal treatments .
Data Summary
| Activity | Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|---|
| Anticancer | LBL1 | MDA-MB-468 | 0.44 ± 0.14 | Targets nuclear lamins |
| Antifungal | Compound 1d | C. albicans | N/A | Inhibits efflux pumps |
| Antifungal | Compound 1f | C. albicans | N/A | Synergistic with fluconazole |
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-pyrrolo[1,2-a]quinazolin-5-one, and how can intermediates be purified?
- Methodology :
- Core Formation : Begin with cyclocondensation of substituted quinazolinone precursors under acidic conditions (e.g., HCl in ethanol) to form the pyrrolo[1,2-a]quinazolinone core.
- Functionalization : Introduce the (2,3-dimethoxyphenyl)methylene group via Knoevenagel condensation using a catalytic base (e.g., piperidine) in refluxing ethanol .
- Purification : Use recrystallization from ethanol or mixed solvents (e.g., ethanol:DCM 3:1) to isolate intermediates. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .
- Key Considerations : Optimize reaction time and temperature to minimize side products like over-oxidized derivatives.
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry (3Z configuration) and structural integrity of the compound?
- Methodology :
- X-ray Crystallography : Resolve the Z-configuration of the methylidene group by single-crystal XRD analysis, as demonstrated for analogous triazoloquinazolinones .
- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments and methoxy group integration. NOESY can validate spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of this compound?
- Methodology :
- Process Optimization : Employ design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., triethylamine vs. NaH), and temperature gradients.
- Scale-Up Challenges : Address solubility issues by switching to mixed solvents (e.g., THF/water) during condensation steps. Use continuous flow reactors for exothermic reactions to improve reproducibility .
- Analytical Validation : Compare HPLC purity profiles (C18 column, acetonitrile/water gradient) between small- and large-scale batches to identify yield-limiting impurities .
Q. What computational strategies are suitable for predicting the biological activity of this compound, and how can they guide experimental design?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize binding poses with the lowest free energy (ΔG ≤ -8 kcal/mol).
- QSAR Modeling : Train models on pyrroloquinazolinone derivatives to correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with IC values .
- Validation : Cross-reference predictions with in vitro enzyme inhibition assays (e.g., EGFR kinase) at 10 µM concentration .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.
- Analysis : Monitor degradation via LC-MS/MS. Major degradation pathways include hydrolysis of the methylidene group (forming quinazolinone derivatives) and demethylation of methoxy substituents .
- Stability Optimization : Use lyophilization for long-term storage and buffer formulations at pH 6–7 to minimize hydrolysis .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodology :
- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., ) using GraphPad Prism.
- Error Handling : Apply heteroscedasticity-consistent standard errors (HC3) for non-uniform variance.
- Replicates : Use n ≥ 3 biological replicates with technical duplicates to account for plate-to-plate variability .
Q. How can researchers validate the selectivity of this compound against off-target receptors in kinase inhibition assays?
- Methodology :
- Panel Screening : Test at 1 µM against a kinase panel (e.g., 50+ kinases) using radioactive ATP-binding assays.
- Counter-Screens : Include structurally related off-targets (e.g., JAK2, CDK2) and calculate selectivity indices (SI = IC / IC) .
- Structural Insights : Use co-crystallization or hydrogen-deuterium exchange (HDX) mass spectrometry to confirm binding site specificity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
